2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-13-6-5-12(9-14(13)21-2)10-15(18)17-11-16(19)7-3-4-8-16/h5-6,9,19H,3-4,7-8,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCXRJDRLYNDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.
Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the acetamide group.
Cyclopentyl Addition: The final step involves the addition of the hydroxycyclopentyl group through a nucleophilic substitution reaction, using appropriate reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or hydroxycyclopentyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
A-740003 (P2X7 Antagonist):
- This analog demonstrates potent neuropathic pain reduction via selective P2X7 receptor antagonism. The quinolinylamino and cyanoimino groups likely enhance receptor binding affinity, though they may reduce blood-brain barrier penetration compared to the hydroxycyclopentyl group in the target compound .
Tetrahydroisoquinoline Derivatives (25g–25j):
- These compounds incorporate a rigid THIQ scaffold, which improves receptor selectivity in neurological targets.
Physicochemical and Electronic Properties
- Solubility : The hydroxycyclopentyl group in the target compound likely improves aqueous solubility compared to analogs with purely aromatic (e.g., benzothiazole in ) or methoxy-rich substituents (e.g., 1a in ).
- Electronic Effects : The 3,4-dimethoxyphenyl group provides electron-donating effects, which may stabilize charge-transfer interactions in biological systems. This is consistent across all analogs but modulated by additional substituents (e.g., electron-withdrawing trifluoromethoxy in ).
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide, with the CAS number 1215535-49-1, is a compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
- Molecular Formula : CHN O
- Molecular Weight : 293.36 g/mol
The structure of the compound includes a dimethoxyphenyl group and a hydroxycyclopentyl moiety, which may contribute to its biological activity.
Antinociceptive Effects
A study involving related compounds demonstrated that certain acetamides exhibit antinociceptive properties through σ1 receptor modulation. For instance, compounds with high affinity for σ1 receptors were shown to reduce pain responses in formalin-induced nociception tests . While direct evidence for this compound is sparse, its structural similarities suggest potential antinociceptive activity.
Cytotoxicity Studies
Cytotoxicity assays have been performed on structurally related compounds. For example, a derivative was shown to inhibit human melanoma cell lines by 94% at a concentration of 100 µg/ml . This suggests that compounds with similar structures may also possess cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
| Study | Compound | Findings |
|---|---|---|
| Davis et al., 2007 | 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide | Displayed moderate cytotoxicity towards melanoma cells (94% inhibition at 100 µg/ml) |
| Recent Analogs | Various acetamides | Showed significant sigma receptor affinity and potential for pain relief in animal models |
Pharmacological Implications
The pharmacological implications of this compound are significant due to its potential interaction with sigma receptors and its structural characteristics. The modulation of these receptors can lead to various therapeutic effects, including:
- Pain Relief : Potential use in treating chronic pain conditions.
- Neuroprotection : Possible applications in neurodegenerative diseases due to protective effects on neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
